Boc-Ala-NH2

概述

描述

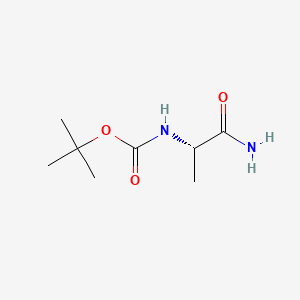

Boc-L-alanine amide, commonly referred to as Boc-Ala-NH2, is an organic compound with the chemical formula C9H18N2O3. It is an L-alaninamide with a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in peptide synthesis and serves as a protected form of alanine, an essential amino acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-NH2 typically involves the protection of the amino group of alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under either aqueous or anhydrous conditions in the presence of a base such as triethylamine or sodium hydroxide. The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Boc-Ala-NH2 undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), resulting in the formation of alanine amide.

Coupling Reactions: this compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Substitution: Various electrophiles such as alkyl halides

Major Products Formed

Deprotection: Alanine amide

Coupling: Peptides and polypeptides

Substitution: Substituted amides

科学研究应用

Peptide Synthesis

Boc-Ala-NH2 as a Building Block

this compound serves as a crucial building block in peptide synthesis due to its stability and ease of deprotection. It is commonly used in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains with high efficiency. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of biologically active peptides, this compound was utilized to construct sequences that mimic natural peptides. The yields were significantly influenced by the reaction conditions, highlighting the importance of optimizing solvent systems to prevent undesired hydrolysis of peptide bonds .

| Peptide Sequence | Yield (%) | Solvent Used |

|---|---|---|

| Boc-Ser-Glu-Ala-Phe-NH2 | 92 | Methanol |

| Boc-Ser-Lys-Ala-Phe-NH2 | 85 | Methanol |

Drug Development

Role in Drug Design

this compound has been employed in the design of peptide-based drugs. Its ability to form stable amide bonds makes it an ideal candidate for creating drug candidates with enhanced biological activity and reduced toxicity. Research has demonstrated that peptides containing Boc-Ala exhibit improved pharmacokinetic properties compared to their unprotected counterparts .

Case Study: Anticancer Peptides

Recent investigations into anticancer peptides have shown that incorporating Boc-Ala into peptide sequences can enhance their binding affinity to target receptors. This modification has been linked to increased efficacy in cancer cell lines, suggesting potential for therapeutic applications .

Bioconjugation

Applications in Bioconjugation Techniques

this compound is also utilized in bioconjugation methods, where it can be linked to various biomolecules such as antibodies or enzymes. This application is crucial for developing targeted therapies and diagnostic tools.

Case Study: Streptavidin-Biotin Systems

In a study examining phase separation phenomena, Boc-modified lipophilic acids were employed alongside this compound to create bioconjugates that could selectively capture proteins like streptavidin. The results indicated that the presence of Boc-modified compounds significantly enhanced the efficiency of protein capture and release mechanisms .

作用机制

The mechanism of action of Boc-Ala-NH2 primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides steric hindrance, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

相似化合物的比较

Similar Compounds

Boc-Gly-NH2: Boc-protected glycine amide

Boc-Val-NH2: Boc-protected valine amide

Boc-Leu-NH2: Boc-protected leucine amide

Uniqueness

Boc-Ala-NH2 is unique due to its specific structure and properties:

Stability: The Boc group provides stability against nucleophiles and bases, making it suitable for various synthetic applications.

Ease of Deprotection: The Boc group can be easily removed under mild acidic conditions, allowing for selective deprotection during peptide synthesis.

Versatility: This compound can be used in a wide range of chemical reactions, including coupling, substitution, and deprotection

生物活性

Boc-Ala-NH2, or N-Boc-L-alanine amide, is a derivative of alanine that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections delve into its biological activity, synthesis methods, and relevant research findings.

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of compounds related to this compound has been investigated in various cancer cell lines. For example, the introduction of β-alanine into peptide sequences has been associated with increased antiproliferative activity against MCF-7 breast cancer cells. Notably, the cytotoxic concentration (CC50) values indicated a significant reduction in cell viability upon treatment with modified peptides compared to their unmodified counterparts . This suggests that this compound could potentially be explored as part of therapeutic strategies against cancer.

The mechanisms underlying the biological activities of this compound and its analogs often involve interactions with cellular membranes and protein targets. Research indicates that modifications like the incorporation of β-amino acids can enhance membrane permeability and promote selective targeting of cancer cells, thereby improving therapeutic outcomes .

Synthesis Methods

This compound is synthesized using standard peptide synthesis techniques, which include:

- Boc Protection : L-alanine is protected using the Boc group to prevent unwanted reactions during synthesis.

- Amidation : The protected amino acid is then converted into an amide by reacting it with appropriate amine sources.

- Deprotection : The Boc group can be removed under acidic conditions to yield free amino groups for further reactions.

This synthetic route allows for the efficient production of this compound for research purposes.

Study 1: Anticancer Activity

A study published in MDPI explored the biological activities of various peptide derivatives, including those containing alanine and β-alanine. The findings highlighted that peptides modified with β-alanine exhibited enhanced cytotoxicity against cancer cell lines compared to those with standard alanine . This suggests that this compound could be a candidate for further development in anticancer therapies.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of amino acid derivatives found that compounds similar to this compound demonstrated significant activity against bacterial strains. The study emphasized the importance of side chain modifications in enhancing solubility and bioactivity .

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Ala-NH2 in a laboratory setting?

- Methodological Answer : this compound is typically synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC) between Boc-protected alanine and an amine. The reaction requires anhydrous conditions, a coupling reagent (e.g., HOBt), and a solvent like DMF or DCM. Post-synthesis, the Boc group can be retained or removed using TFA, depending on the application. Characterization should include NMR (to confirm Boc protection at δ ~1.4 ppm for tert-butyl) and LC-MS for purity validation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the Boc group (tert-butyl signals) and amide bond formation (absence of free amine protons).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 231.3).

- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity (>95%).

Cross-validation of data against literature values is critical, especially for distinguishing between this compound and potential side products like dipeptides .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require:

- Controlled Incubation : Expose this compound to buffers (pH 2–10) at 25°C, 37°C, and 60°C for 24–72 hours.

- Sampling Intervals : Analyze aliquots at defined timepoints via HPLC to quantify degradation products.

- Kinetic Modeling : Use first-order kinetics to calculate degradation rates () and half-lives (). Include triplicate runs to ensure statistical validity .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimization involves:

- Coupling Reagent Screening : Compare HATU, PyBOP, and DIC/HOBt for reaction yield and racemization.

- Solvent Selection : Test DCM vs. DMF for swelling resin and enhancing reagent diffusion.

- Kinetic Monitoring : Use FTIR to track Fmoc deprotection (disappearance of the piperidine peak at 1660 cm). Statistical tools like DOE (Design of Experiments) can identify synergistic effects between variables .

Q. What strategies are recommended for resolving contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer : Discrepancies may arise from solvent effects, conformational flexibility, or protonation states. Address these by:

- Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., COSMO).

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria.

- Cross-Technique Validation : Compare with X-ray crystallography (if crystalline) or IR spectroscopy for secondary structure insights .

Q. How should researchers design a study to investigate the role of this compound in modulating enzyme activity (e.g., proteases)?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (, IC).

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Mutagenesis : Test enzyme mutants to identify critical residues for this compound interaction.

Ensure statistical rigor with at least three independent replicates and negative controls (e.g., Boc-protected non-alanine analogs) .

Q. What systematic approaches are used to address discrepancies in spectroscopic data (e.g., unexpected C NMR shifts)?

- Methodological Answer :

- Artifact Elimination : Confirm sample purity via HPLC and elemental analysis.

- Isotopic Labeling : Synthesize N-labeled this compound to resolve overlapping signals.

- Literature Benchmarking : Compare shifts with databases (e.g., Biological Magnetic Resonance Data Bank) and adjust for solvent-induced variations. Contradictions may indicate novel conformational states or impurities requiring further isolation .

Q. Guidance for Data Presentation

- Tables/Figures : Include kinetic data (e.g., degradation rates) in tables with error margins (±SD). Use line graphs for stability profiles and bar charts for comparative coupling efficiencies.

- Reproducibility : Follow IUPAC guidelines for reporting experimental details (solvent ratios, reaction times, instrument parameters) .

- Ethical Data Use : Cite primary literature for known compounds; provide full synthetic and analytical protocols for novel derivatives .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426725 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85642-13-3 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。